

Spectroscopic Characterization of 1,4-Diazabicyclo[2.1.1]hexane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,4-Diazabicyclo[2.1.1]hexane**

Cat. No.: **B2554204**

[Get Quote](#)

Introduction

1,4-Diazabicyclo[2.1.1]hexane is a saturated bicyclic amine with a strained cage-like structure. This unique three-dimensional arrangement imparts interesting chemical and physical properties, making it a valuable scaffold in medicinal chemistry and materials science. As a rigid diamine, it serves as a constrained analog of piperazine and other cyclic amines, offering a precise orientation of its nitrogen lone pairs for molecular recognition and catalysis. The exploration of its potential in drug development and other applications necessitates a thorough understanding of its structural and electronic properties, which can be elucidated through various spectroscopic techniques.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **1,4-Diazabicyclo[2.1.1]hexane**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for the parent compound, this guide leverages high-quality predicted data, interpreted and contextualized with experimental data from closely related bicyclo[2.1.1]hexane derivatives. This approach provides a robust and scientifically grounded resource for researchers, scientists, and drug development professionals working with this intriguing molecule.

Molecular Structure and Symmetry

The structure of **1,4-Diazabicyclo[2.1.1]hexane** is characterized by a bicyclic system containing a one-carbon bridge and a two-carbon bridge connecting the two nitrogen

bridgehead atoms. This strained arrangement results in a high degree of molecular rigidity.

Figure 1: Molecular Structure of **1,4-Diazabicyclo[2.1.1]hexane**.

The molecule possesses a C₂v symmetry axis, which has important implications for its spectroscopic signatures, particularly in NMR, where chemically equivalent nuclei will produce simplified spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **1,4-Diazabicyclo[2.1.1]hexane**, the high symmetry simplifies the expected spectra.

¹H NMR Spectroscopy

Due to the C₂v symmetry of the molecule, the eight protons of **1,4-Diazabicyclo[2.1.1]hexane** are expected to give rise to two distinct signals in the ¹H NMR spectrum, corresponding to the methylene protons of the two-carbon bridge and the methylene protons of the one-carbon bridge.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for **1,4-Diazabicyclo[2.1.1]hexane**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Predicted Coupling Constants (J, Hz)
H-2, H-3	3.15	Triplet	J(H-2, H-6) = 2.5
H-5, H-6	3.30	Singlet	-

Disclaimer: These are predicted values and may differ from experimental results.

The protons on the two-carbon bridge (H-2 and H-3) are chemically equivalent and are expected to appear as a triplet due to coupling with the two equivalent protons on the one-carbon bridge (H-6). The protons on the one-carbon bridge (H-5 and H-6) are also chemically equivalent and are predicted to appear as a singlet, as they are not coupled to any other

protons. The downfield chemical shifts are attributed to the deshielding effect of the adjacent nitrogen atoms.

In related bicyclo[2.1.1]hexane systems, the bridgehead protons typically appear at a lower chemical shift compared to the methylene bridge protons. The presence of two nitrogen atoms at the bridgehead positions in **1,4-Diazabicyclo[2.1.1]hexane** significantly influences the electronic environment of the neighboring protons, leading to the predicted downfield shifts.

¹³C NMR Spectroscopy

Similarly, the ¹³C NMR spectrum of **1,4-Diazabicyclo[2.1.1]hexane** is expected to be simple, with two signals corresponding to the two sets of chemically equivalent carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for **1,4-Diazabicyclo[2.1.1]hexane**

Carbon	Predicted Chemical Shift (δ , ppm)
C-2, C-3	55.2
C-5, C-6	68.5

Disclaimer: These are predicted values and may differ from experimental results.

The carbon atoms of the two-carbon bridge (C-2 and C-3) are expected to be shielded relative to the carbons of the one-carbon bridge (C-5 and C-6). This is due to the greater strain and different electronic environment of the one-carbon bridge. The chemical shifts are in the typical range for aliphatic amines.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For **1,4-Diazabicyclo[2.1.1]hexane**, the key vibrational modes will be associated with the C-H and C-N bonds.

Table 3: Predicted IR Absorption Bands for **1,4-Diazabicyclo[2.1.1]hexane**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2950-2850	Strong	C-H stretching
1470-1430	Medium	CH ₂ scissoring
1250-1020	Strong	C-N stretching
Below 1000	Medium-Weak	Skeletal vibrations

Disclaimer: These are predicted values and may differ from experimental results.

The IR spectrum is expected to be dominated by strong C-H stretching vibrations in the region of 2950-2850 cm⁻¹. The presence of the amine functional groups will give rise to strong C-N stretching absorptions in the fingerprint region, typically between 1250 and 1020 cm⁻¹. The strained bicyclic system will also exhibit characteristic skeletal vibrations at lower wavenumbers. The absence of N-H bonds means there will be no N-H stretching vibrations typically seen for primary or secondary amines.

Mass Spectrometry (MS)

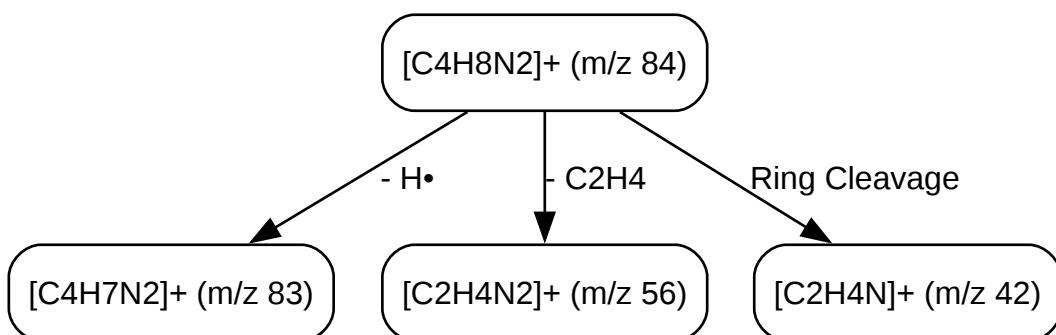

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **1,4-Diazabicyclo[2.1.1]hexane**, with a molecular formula of C₄H₈N₂[1], the nominal molecular weight is 84 g/mol .

Table 4: Predicted Mass Spectrum Fragmentation for **1,4-Diazabicyclo[2.1.1]hexane**

m/z	Predicted Relative Intensity	Possible Fragment
84	High	[M] ⁺ (Molecular Ion)
83	Medium	[M-H] ⁺
56	High	[M-C ₂ H ₄] ⁺
42	High	[C ₂ H ₄ N] ⁺

Disclaimer: These are predicted values and may differ from experimental results.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z 84. A significant peak at m/z 83 corresponding to the loss of a hydrogen atom is also anticipated. The strained nature of the bicyclic system may lead to characteristic fragmentation pathways. A common fragmentation for cyclic amines is the loss of ethylene, which would result in a peak at m/z 56. Another likely fragmentation would be the cleavage of the bicyclic system to produce a stable aziridinium-type ion, giving a fragment at m/z 42.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,4-Diazabicyclo[2.1.1]hexane | C4H8N2 | CID 20568216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Characterization of 1,4-Diazabicyclo[2.1.1]hexane: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2554204#spectroscopic-data-nmr-ir-ms-of-1-4-diazabicyclo-2-1-1-hexane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com